![molecular formula C12H13N3S B1659783 2-Cyano-3-[4-(diméthylamino)phényl]thioacrylamide CAS No. 68029-58-3](/img/structure/B1659783.png)
2-Cyano-3-[4-(diméthylamino)phényl]thioacrylamide
Vue d'ensemble
Description
2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide, also known as DTNB, is a thiol-reactive compound that is widely used in biochemical and physiological research. This compound is a member of the thionitrobenzoic acid family and is commonly used as a reagent for the determination of sulfhydryl groups in proteins and other biological molecules.
Mécanisme D'action
Target of Action
It is known that this compound is used as a dye in dye-sensitized solar cells (dsscs) .
Mode of Action
It is known that in the context of dsscs, the dye absorbs sunlight and generates electrons, which are then transferred to the conduction band of the semiconductor .
Biochemical Pathways
As a dye used in DSSCs, its primary role is in the conversion of solar energy into electrical energy .
Result of Action
The result of the action of this compound is the generation of electrical energy in DSSCs . When the dye absorbs sunlight, it generates electrons, which are then transferred to the conduction band of the semiconductor, generating an electric current .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors . In the context of DSSCs, factors such as light intensity, temperature, and the presence of certain ions can affect the performance of the dye .
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide in lab experiments is its specificity for sulfhydryl groups. This reagent does not react with other functional groups in proteins and other biological molecules, making it a valuable tool for the study of enzyme activity and other biochemical processes.
However, 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide has some limitations for lab experiments. This compound is relatively unstable and can degrade over time, which can lead to inaccurate results. In addition, 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide can be toxic to cells and tissues at high concentrations, which can limit its use in certain assays.
Orientations Futures
There are several future directions for the use of 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide in biochemical and physiological research. One area of interest is the development of new assays that use 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide to measure the activity of enzymes and other biological molecules. Another area of interest is the use of 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide in the study of oxidative stress and other cellular processes that involve sulfhydryl groups.
In addition, there is ongoing research into the use of 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide as a therapeutic agent for the treatment of diseases that involve oxidative stress and other cellular processes that involve sulfhydryl groups. Overall, 2-Cyano-3-[4-(dimethylamino)phenyl]thioacrylamide is a valuable tool for biochemical and physiological research, and its continued use is likely to lead to new discoveries and insights into the functioning of cells and tissues.
Applications De Recherche Scientifique
Propriétés optoélectroniques
Le composé a été étudié pour ses propriétés optoélectroniques. Le moment dipolaire, la polarisabilité, l'anisotropie de la polarisabilité, l'hyperpolarisabilité, l'énergie HOMO et LOMO, l'écart énergétique, la constante diélectrique, la susceptibilité électrique, l'indice de réfraction et les propriétés thermodynamiques de cette molécule ont été calculés . La polarisabilité moyenne et l'hyperpolarisabilité moléculaire du premier ordre de la molécule étudiée indiquent que le composé est un bon candidat comme matériau optique non linéaire .
Cellules solaires sensibilisées à la couleur (DSSC)
2-Cyano-3-[4-(diméthylamino)phényl]thioacrylamide est l'un des colorants les plus importants utilisés dans les cellules solaires sensibilisées à la couleur (DSSC). Il a suscité un intérêt considérable car il peut être assemblé à faible coût sur un substrat flexible et évolutif par rapport aux cellules photovoltaïques en silicium .
Amélioration par dopage
La molécule a été dopée avec un atome de potassium à deux positions différentes pour obtenir LK (1) et LK (2). L'écart énergétique au niveau B3LYP est plus faible dans les molécules dopées LK (1) et LK (2) par rapport à la molécule vierge L0 . Le moment dipolaire, la polarisabilité moyenne, l'hyperpolarisabilité du premier ordre, l'indice de réfraction, la susceptibilité électrique, la constante diélectrique ont considérablement augmenté dans les molécules dopées, en particulier dans LK (2) .
Matériaux optiques non linéaires
Les résultats montrent que LK (1) et LK (2) sont de bons candidats pour des applications dans les matériaux optiques non linéaires et les dispositifs photovoltaïques par rapport à L0 .
Systèmes luminescents supramoléculaires
De nouveaux systèmes hôtes luminescents supramoléculaires basés sur l'acide 2-cyano-3-(4-(diphénylamino)phényl)acrylique (CDPA), un acide luminescent à base de triphénylamine, et des amines ont été préparés en utilisant une approche supramoléculaire .
Photocatalyseurs
Deux nouveaux photocatalyseurs à liaison covalente, à savoir g-C3N4NSs/TC1 et g-C3N4NSs/TC2, ont été préparés pour la première fois via la génération d'une liaison covalente amide entre des nanoplaquettes de g-C3N4 (g-C3N4NSs) et du chlorure d'acyle synthétisé à partir de colorants de type triphénylamine, l'acide 2-cyano-3-(4-(diphénylamino)phényl)acrylique (TC1) .
Propriétés
IUPAC Name |
(E)-2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c1-15(2)11-5-3-9(4-6-11)7-10(8-13)12(14)16/h3-7H,1-2H3,(H2,14,16)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMWLHJBKLTHR-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68029-58-3 | |
| Record name | NSC275413 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=275413 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



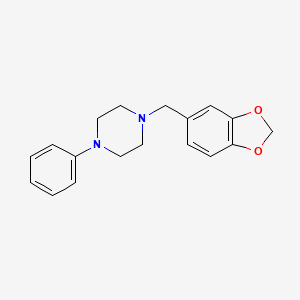
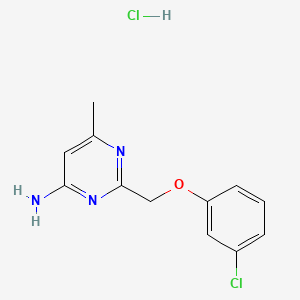
![[3,4-dibenzoyloxy-5-(6-sulfanylidene-3H-purin-9-yl)oxolan-2-yl]methyl benzoate](/img/structure/B1659708.png)
![N-(3,4-dichlorophenyl)-1-(4-methoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1659710.png)
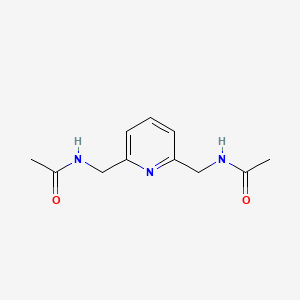
![Phthalazine, 1-chloro-4-[2-(4-nitrophenyl)diazenyl]-](/img/structure/B1659713.png)


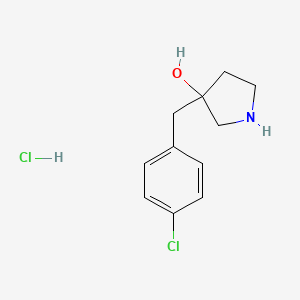

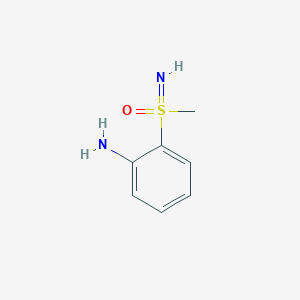
![N-[2-[2-(2-acetamidophenoxy)ethoxy]phenyl]acetamide](/img/structure/B1659720.png)
![N1-(2-chlorophenyl)-2-{2-[(2-nitrophenyl)thio]acetyl}hydrazine-1-carbothioamide](/img/structure/B1659721.png)
![(9E)-9-(4-methoxybenzylidene)-5-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-[1,3]thiazolo[2,3-b]quinazolin-3(2H)-one](/img/structure/B1659723.png)